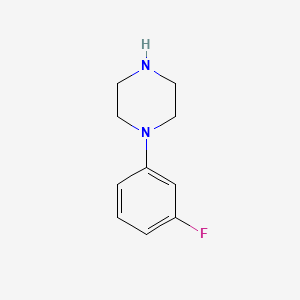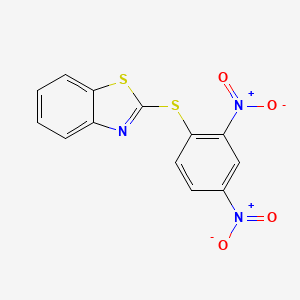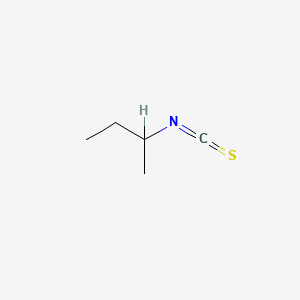
1,3,5-Triphenyl-1,5-pentanedione
Übersicht
Beschreibung
1,3,5-Triphenyl-1,5-pentanedione is a useful research compound. Its molecular formula is C23H20O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101875. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that this compound is used in various chemical reactions, suggesting that its targets could be other reactants in these reactions .
Mode of Action
1,3,5-triphenylpentane-1,5-dione is involved in an acid-catalyzed condensation with benzaldehyde. This reaction is accompanied by the Nazarov cyclization, resulting in the formation of substituted indanone or indeno[1,2-b]pyran in a one-pot process . This suggests that the compound interacts with its targets (other reactants) to form new compounds.
Biochemical Pathways
The compound’s involvement in the nazarov cyclization suggests that it may play a role in the formation of cyclic compounds .
Result of Action
The result of the action of 1,3,5-triphenylpentane-1,5-dione is the formation of substituted indanone or indeno[1,2-b]pyran . These are new compounds formed as a result of the interaction of 1,3,5-triphenylpentane-1,5-dione with benzaldehyde in the presence of acids.
Action Environment
The environment in which 1,3,5-triphenylpentane-1,5-dione acts can influence its action, efficacy, and stability. For instance, the presence of acids is necessary for the compound to undergo the Nazarov cyclization . Therefore, the pH of the environment could be a significant factor influencing the compound’s action.
Eigenschaften
IUPAC Name |
1,3,5-triphenylpentane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20/h1-15,21H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFIJFCIFAVGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211674 | |
| Record name | 1,3,5-Triphenyl-1,5-pentadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6263-84-9 | |
| Record name | 1,3,5-Triphenyl-1,5-pentadione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6263-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triphenyl-1,5-pentadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-TRIPHENYL-PENTANE-1,5-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain 1,3,5-Triphenylpentane-1,5-dione?
A1: 1,3,5-Triphenylpentane-1,5-dione can be synthesized through various methods, with a common approach involving the base-catalyzed condensation of acetophenone and benzaldehyde. [, , , ] This reaction typically yields a mixture of products, including the desired 1,3,5-Triphenylpentane-1,5-dione and byproducts like (1RS,2SR,3RS,4SR,5RS)-2,4-Dibenzoyl-1,3,5-triphenylcyclohexan-1-ol. [] Another method utilizes a one-pot synthesis involving 2-Benzyl-1,3,5-triphenylpentane-1,5-dione as an intermediate. []
Q2: What is the significance of the byproducts formed during the synthesis of 1,3,5-Triphenylpentane-1,5-dione?
A2: Studying the byproducts, such as (1RS,2SR,3RS,4SR,5RS)-2,4-Dibenzoyl-1,3,5-triphenylcyclohexan-1-ol, provides insights into the reaction mechanism and potential side reactions. [] Understanding these side reactions allows for optimization of the synthetic procedure to maximize the yield of the desired 1,3,5-Triphenylpentane-1,5-dione.
Q3: What are the potential applications of 1,3,5-Triphenylpentane-1,5-dione in organic synthesis?
A3: 1,3,5-Triphenylpentane-1,5-dione serves as a versatile building block in organic synthesis. One notable application is its reaction with 3-pyrazolamines in the presence of a base, leading to the formation of 5,7-diphenylpyrazolo[1,5-a]pyrimidines through a C-C bond cleavage mechanism. [] This highlights the potential of 1,3,5-Triphenylpentane-1,5-dione as a precursor for various heterocyclic compounds with potential biological activities.
Q4: Has the structure of 1,3,5-Triphenylpentane-1,5-dione been confirmed, and what insights does it provide?
A4: Yes, the structure of 1,3,5-Triphenylpentane-1,5-dione has been elucidated using techniques like X-ray crystallography. [] This structural data confirms its molecular formula (C23H20O2) and offers insights into its three-dimensional conformation, which is crucial for understanding its reactivity and potential interactions with other molecules.
Q5: Are there alternative reaction pathways using 1,3,5-Triphenylpentane-1,5-dione as a starting material?
A5: Research shows that 1,3,5-Triphenylpentane-1,5-dione can undergo acid-catalyzed condensation reactions with benzaldehyde. [, ] Interestingly, this reaction proceeds through a domino mechanism, highlighting a distinct reactivity profile compared to the base-induced cyclization with pyrazoles. These findings suggest further exploration of 1,3,5-Triphenylpentane-1,5-dione's reactivity under diverse conditions to uncover new synthetic applications.
Q6: What are the future directions for research on 1,3,5-Triphenylpentane-1,5-dione?
A6: Future research could explore the use of computational chemistry methods to model and predict the reactivity of 1,3,5-Triphenylpentane-1,5-dione in various chemical reactions. [] This could guide the development of novel synthetic routes to diverse heterocyclic compounds and potentially identify new applications in materials science. Additionally, investigating the biological activity of 1,3,5-Triphenylpentane-1,5-dione derivatives could unveil potential pharmaceutical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















